(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is a synthetic analog of the naturally occurring angiotensin peptides, specifically derived from angiotensin I and angiotensin II. This compound is notable for its potential therapeutic applications in cardiovascular diseases and hypertension by modulating the renin-angiotensin system. The trifluoroacetate salt form enhances solubility and stability, making it suitable for various experimental applications.
This compound is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the efficient assembly of peptide chains on a solid support. The synthesis typically involves the sequential addition of protected amino acids to form the desired peptide sequence, which in this case includes a specific substitution at the seventh position with D-Proline.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate falls under the classification of angiotensin peptides, which are crucial components of the renin-angiotensin system. This system plays a significant role in regulating blood pressure and fluid balance. The compound can be categorized as a peptidomimetic, designed to mimic the biological activity of endogenous angiotensin peptides while potentially offering improved selectivity and efficacy.
The synthesis of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate employs solid-phase peptide synthesis (SPPS). This method allows for:
Technical details include using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) along with bases like DIPEA (N,N-Diisopropylethylamine) to promote efficient coupling reactions. Monitoring of coupling efficiency can be achieved through ninhydrin tests to assess free amino groups during synthesis.
The molecular structure of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate consists of a modified angiotensin II sequence with a D-Proline substitution at position 7. The general structure can be represented as:
Upon modification, it becomes:
The molecular formula for this compound is , with a molecular weight of approximately 1000 Da. The trifluoroacetate component contributes to its solubility in aqueous solutions.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate undergoes various biochemical reactions, primarily involving binding interactions with receptors in the renin-angiotensin system. Key reactions include:
Technical details regarding these interactions often involve assays measuring receptor affinity and activity modulation.
The mechanism of action for (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate primarily revolves around its interaction with angiotensin receptors:
Data supporting these mechanisms often derive from pharmacological studies demonstrating changes in vascular tone and blood pressure regulation upon administration of this compound.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is typically characterized by:
Key chemical properties include:
Relevant analyses often involve high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate holds significant potential in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2